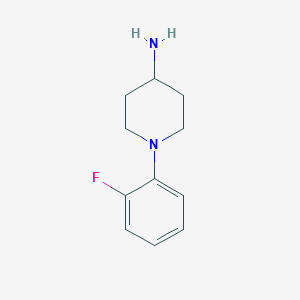

1-(2-Fluorophenyl)piperidin-4-amine

Descripción

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery. researchgate.netmdpi.com Its prevalence is underscored by its presence in a vast number of pharmaceuticals across more than twenty classes, including several blockbuster drugs. researchgate.net The unique structural and physicochemical properties of the piperidine ring make it an exceptionally valuable building block in the design of novel therapeutic agents. researchgate.netyoutube.com

The significance of piperidine scaffolds in bioactive molecules stems from several key advantages. Introducing a piperidine moiety can modulate a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). thieme-connect.comresearchgate.netdoaj.org Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling enhanced biological activity and selectivity for specific targets. thieme-connect.comresearchgate.net This is particularly crucial in the development of chiral drugs, where specific stereochemistry can significantly influence potency and reduce off-target effects. thieme-connect.comresearchgate.net

The versatility of the piperidine scaffold is evident in the wide range of biological activities exhibited by its derivatives. These include applications as central nervous system (CNS) modulators, antihistamines, anticancer agents, analgesics, and antihypertensives. researchgate.net The ability to functionalize the piperidine ring at various positions allows chemists to fine-tune the pharmacological profile of a compound, leading to the development of safer and more effective medicines. thieme-connect.comresearchgate.netdoaj.org The continued exploration of piperidine-based compounds remains a promising strategy for enriching the library of molecules available to combat a wide array of diseases. researchgate.netthieme-connect.com

Overview of 1-(2-Fluorophenyl)piperidin-4-amine as a Research Focus

Within the broad class of piperidine-containing compounds, this compound has emerged as a significant focus of research. This compound serves as a key building block and intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. nih.govenamine.net The introduction of a 2-fluorophenyl group at the 1-position of the piperidine ring and an amine group at the 4-position creates a unique chemical entity with specific properties that are of interest to medicinal chemists.

The fluorine atom, in particular, is a bioisostere of a hydrogen atom but possesses distinct electronic properties. Its high electronegativity can influence the metabolic stability of the molecule and its binding affinity to biological targets. The presence of the amine group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and optimization.

Research involving this compound and its derivatives often centers on the development of novel agents for a range of therapeutic areas. While specific clinical applications are still under investigation, the structural motifs present in this compound are found in various classes of bioactive molecules. The ongoing synthesis and study of derivatives based on this scaffold contribute to the broader understanding of structure-activity relationships and the design of next-generation pharmaceuticals.

Detailed Research Findings

Recent research has focused on the synthesis and potential applications of derivatives of this compound. For instance, novel hybrid heterocyclic molecules have been synthesized starting from related fluorophenylpiperazine skeletons, demonstrating the utility of this class of compounds as a foundation for creating diverse chemical entities with potential antimicrobial activities. researchgate.net

In a different line of research, the synthesis of a novel indazole derivative, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, highlights the role of fluorophenyl-substituted heterocyclic compounds as key intermediates. researchgate.net Docking studies of this compound suggest potential biological activity, further emphasizing the importance of the fluorinated phenylpiperazine/piperidine moiety in medicinal chemistry. researchgate.net

The table below summarizes key information about this compound and a related research compound.

| Property | This compound acetate | 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole |

| Molecular Formula | C13H19FN2O | Not explicitly stated, but synthesized from 1-(2-fluorophenyl)piperazine (B89578) derivatives. |

| CAS Number | 1185530-97-5 bldpharm.com | Not applicable |

| Key Structural Features | 2-Fluorophenyl group, Piperidine ring, 4-Amine group | 2-Fluorophenyl group, Piperazine (B1678402) ring, Indazole moiety, Pyridine (B92270) ring |

| Research Context | Building block for medicinal chemistry. nih.govenamine.net | Synthesized and subjected to docking studies for potential biological activity. researchgate.net |

| Significance | The fluorophenyl and amine-substituted piperidine core is a valuable scaffold for drug discovery. | Demonstrates the synthetic utility of fluorophenylpiperazine/piperidine derivatives in creating complex molecules. researchgate.net |

Fundamental Principles of Piperidine Ring Construction

The piperidine scaffold is a prevalent heterocyclic motif in many pharmaceutical agents. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods for ring construction. These methods can be broadly categorized into strategies that build the ring from acyclic precursors.

Reductive Amination Strategies

Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly effective for constructing piperidine rings. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org

A common approach for synthesizing N-substituted piperidin-4-amines involves the reductive amination of a protected piperidin-4-one, such as N-Boc-piperidin-4-one, with a desired aniline (B41778). researchgate.net The reaction proceeds through the formation of an iminium intermediate, which is then reduced using a suitable reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). researchgate.netcommonorganicchemistry.com The choice of reducing agent is crucial; STAB is often preferred as it is less toxic than NaBH₃CN and can be used in a one-pot reaction setup. wikipedia.orgcommonorganicchemistry.com

| Reactants | Reducing Agent | Product | Reference |

| N-Boc-piperidin-4-one and 3,4-dichloroaniline | Not Specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | researchgate.net |

| Aldehyde/Ketone and Amine | Sodium triacetoxyborohydride (STAB) | Substituted Amine | wikipedia.orgcommonorganicchemistry.com |

| Aldehyde/Ketone and Amine | Sodium cyanoborohydride (NaBH₃CN) | Substituted Amine | masterorganicchemistry.comcommonorganicchemistry.com |

| Aldehyde/Ketone and Amine | Sodium borohydride (NaBH₄) | Substituted Amine | masterorganicchemistry.comcommonorganicchemistry.com |

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings from linear precursors. nih.gov These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. A variety of cyclization strategies have been developed, often categorized by the type of bond being formed and the nature of the reactive intermediates.

One notable approach is a modular and diastereoselective (5+1) cyclization to afford N-(hetero)aryl piperidines. acs.orgwordpress.com This method utilizes a reductive amination followed by an aza-Michael reaction sequence, allowing for the rapid construction of complex, polysubstituted piperidine rings from readily available amine nucleophiles and carbonyl electrophiles. acs.orgwordpress.com The diastereoselectivity of this process can be influenced by the reaction conditions, with the presence of water sometimes enhancing the stereochemical outcome. acs.orgwordpress.com

Other cyclization methods include:

Alkene Cyclization: Oxidative amination of non-activated alkenes catalyzed by transition metals like gold or palladium. nih.gov

Aza-Michael Reaction: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system. nih.gov

Radical-Mediated Aminocyclization Approaches

Radical-mediated reactions offer an alternative pathway for the construction of piperidine rings. These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular cyclization. nih.gov

For instance, the intramolecular radical C-H amination/cyclization of linear amines can be achieved through electrolysis or with the use of copper catalysts. nih.gov Another approach involves a radical-mediated C-H cyanation, which can be used to introduce a functional handle for subsequent cyclization to form the piperidine ring. nih.gov The choice of catalyst and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the cyclization.

| Approach | Catalyst/Mediator | Key Feature | Reference |

| Intramolecular Radical C-H Amination/Cyclization | Electrolysis or Copper Catalysis | Direct C-N bond formation | nih.gov |

| Radical-Mediated C-H Cyanation | Not Specified | Introduction of a cyano group for further transformation | nih.gov |

Mannich Reaction in Piperidine Derivative Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. This reaction is a classic method for the synthesis of β-amino carbonyl compounds, which can be valuable precursors for piperidine derivatives. While not a direct method for forming the piperidine ring in a single step in all cases, the products of the Mannich reaction can undergo subsequent intramolecular reactions to form the heterocyclic ring.

Regioselective Introduction of the Fluorophenyl Moiety

The introduction of the 2-fluorophenyl group onto the piperidine nitrogen is a key step in the synthesis of this compound. This can be achieved through several methods, with nucleophilic aromatic substitution being a prominent strategy.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. vapourtec.com For this reaction to proceed, the aromatic ring must be activated by the presence of electron-withdrawing groups, typically positioned ortho or para to the leaving group. vapourtec.com

In the context of synthesizing this compound, a common strategy involves the reaction of piperidin-4-amine with an activated 2-fluoroaromatic compound, such as 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene. The fluorine atom itself can act as a good leaving group in SNA reactions, especially when the ring is activated. beilstein-journals.org The reaction of 1-fluoro-2,4-dinitrobenzene with piperidine has been studied, demonstrating the feasibility of fluorine displacement by an amine nucleophile. rsc.org

The reactivity in SNA reactions is highly dependent on the nature of the leaving group, the nucleophile, the solvent, and the activating groups on the aromatic ring. nih.gov For instance, the presence of a nitro group ortho or para to the fluorine atom significantly enhances the rate of substitution. vapourtec.combeilstein-journals.org

A related and powerful method for the formation of C-N bonds is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide range of amines with aryl halides or triflates, often under milder conditions than traditional SNA reactions. wikipedia.orgacsgcipr.org This method provides a versatile alternative for the synthesis of N-aryl piperidines, including this compound, by coupling 2-fluoro-substituted aryl halides with piperidin-4-amine. researchgate.net

| Reaction Type | Key Features | Application | References |

| Nucleophilic Aromatic Substitution (SNA) | Requires electron-withdrawing groups on the aromatic ring; Fluorine can be a good leaving group. | Synthesis of N-aryl amines from activated aryl fluorides. | vapourtec.combeilstein-journals.orgrsc.orgnih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of amines and aryl halides. | Versatile synthesis of N-aryl amines under milder conditions. | wikipedia.orgacsgcipr.orglibretexts.orgresearchgate.net |

Control of Stereochemistry in Synthesis

The three-dimensional arrangement of atoms, or stereochemistry, in these piperidine-based molecules can have a big impact on how they work in the body. For this reason, chemists have developed ways to control the stereochemistry during the synthesis process.

Enantioselective synthesis is a way of making just one of two possible mirror-image versions (enantiomers) of a chiral molecule. One common method uses a "chiral auxiliary," a temporary helper molecule that guides the reaction to produce the desired enantiomer. researchgate.net Another powerful technique is asymmetric catalysis, which uses a small amount of a chiral catalyst to make a large amount of the desired product. acs.org For example, special catalysts containing metals like rhodium or ruthenium can be used to add hydrogen to a related molecule, a tetrahydropyridine, to create the desired stereocenter at the 4-position of the piperidine ring. mdpi.com

When it's difficult to make only one enantiomer directly, chemists can make a mixture of both and then separate them. This process is called chiral resolution. One way to do this is by reacting the mixture with a chiral acid to form two different salts that can be separated by crystallization. whiterose.ac.ukacs.org Another method is chiral chromatography, which uses a special column that interacts differently with the two enantiomers, causing them to separate as they pass through. nih.gov

Reaction Conditions and Optimization

Getting the best results in the synthesis of these complex molecules often requires careful optimization of the reaction conditions.

Catalysts are often essential for key steps in the synthesis. For example, the Buchwald-Hartwig amination, a reaction used to form the bond between the fluorophenyl group and the piperidine nitrogen, relies on a palladium catalyst. The choice of the specific palladium catalyst and its associated ligand can greatly affect the reaction's success. acs.org

The reagents used in the synthesis are also very important. For instance, when converting a piperidin-4-one (a piperidine with a ketone group at the 4-position) to the desired amine, the choice of reducing agent can determine the stereochemistry of the final product. dtic.mil

Interactive Data Table: Catalytic Systems for Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Ligand (if applicable) | Typical Conditions |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos, BINAP | Toluene or Dioxane, heat |

| Reductive Amination | NaBH(OAc)₃ | N/A | Dichloroethane (DCE) or THF |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ or Ru(BINAP)Cl₂ | Chiral phosphine (B1218219) ligands | Methanol or Ethanol, H₂ pressure |

Microwave-assisted synthesis has become a valuable tool for speeding up chemical reactions. Using microwave energy can dramatically shorten reaction times, increase the amount of product obtained, and lead to purer products. This is especially useful for reactions that are slow when heated conventionally. nih.govmdpi.commdpi.com

In the synthesis of this compound and its relatives, microwaves can be used for several steps, including the Buchwald-Hartwig amination and the acylation of the piperidine amine. researchgate.net The rapid heating provided by microwaves can help overcome the energy barriers of reactions, allowing them to finish much more quickly.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSBVTHTVHRBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609071 | |

| Record name | 1-(2-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494861-66-4 | |

| Record name | 1-(2-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biochemical Investigations of 1 2 Fluorophenyl Piperidin 4 Amine and Its Derivatives

Molecular Mechanism of Action Elucidation

The mechanisms through which 1-(2-Fluorophenyl)piperidin-4-amine and its derivatives exert their effects are multifaceted, involving complex interactions at the molecular level. These interactions primarily include binding to specific receptors and modulating the activity of various enzymes.

The interaction between a ligand, such as a derivative of this compound, and its receptor is a critical determinant of its pharmacological profile. The core structure, featuring a basic piperidine (B6355638) nitrogen and an aromatic ring, is a common pharmacophore for binding to numerous receptors in the central nervous system (CNS). chemrxiv.org The nature and position of substituents on the phenyl ring, such as the fluorine atom in the ortho position, can significantly influence binding affinity and selectivity.

Structural studies reveal that the basic nitrogen of the piperidine ring often forms key ionic interactions with acidic residues, like aspartate or glutamate (B1630785), within the binding pockets of G-protein coupled receptors (GPCRs). chemrxiv.org For instance, in the dopamine (B1211576) D4 receptor, this interaction occurs with an aspartate residue (Asp115), while in the sigma-1 (σ₁) receptor, a similar interaction happens with a glutamate residue (Glu172). chemrxiv.org Aromatic portions of the molecule typically engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues within the receptor, further stabilizing the ligand-receptor complex. chemrxiv.org

Derivatives of piperidine are known to interact with and modulate the activity of various enzymes, which can be a key component of their mechanism of action. While specific data on this compound is limited, the broader class of piperidine-containing compounds has been shown to inhibit several key enzymes.

One such class of enzymes is the monoamine oxidases (MAO), which are crucial for the metabolism of neurotransmitters. The piperidine moiety is recognized as playing a significant role in the neuropharmacology of compounds that inhibit MAO. nih.gov Furthermore, other piperidine derivatives have been investigated for their ability to inhibit enzymes implicated in neurodegenerative conditions, such as acetylcholinesterase (AChE) and histone deacetylases (HDACs). nih.govnih.gov For example, certain N-benzyl piperidine derivatives have demonstrated dual inhibitory activity against both HDAC and AChE. nih.gov The ability of these compounds to modulate multiple enzymatic pathways highlights a potential strategy for developing multi-target-directed ligands for complex CNS disorders. nih.gov

Specific Biological Target Profiling

The pharmacological effects of this compound and its analogues are defined by their binding profiles across various biological targets. Key targets include the dopamine transporter, sigma receptors, and serotonin (B10506) receptors.

The dopamine transporter (DAT) is a critical protein that regulates dopaminergic signaling by re-uptaking dopamine from the synaptic cleft. nih.gov Blockade of DAT leads to an accumulation of extracellular dopamine and is the primary mechanism of action for many psychostimulants. nih.gov Atypical DAT inhibitors are of particular interest as potential therapeutics for substance use disorders. nih.gov

Table 1: Dopamine Transporter (DAT) and Sigma-1 (σ₁) Receptor Binding Affinities for Selected Piperazine (B1678402) Analogues This table presents data for structurally related piperazine compounds to illustrate typical binding profiles.

| Compound | DAT Kᵢ (nM) | σ₁ Kᵢ (nM) |

| Analogue 10 | 77 | 124 |

| Analogue 17 | 28 | 13 |

| Analogue 19 | 8.5 | 374 |

Data sourced from a study on dual probes for DAT and σ₁ receptors. researchgate.net

Sigma (σ) receptors, comprising at least two subtypes (σ₁ and σ₂), are unique membrane-bound proteins involved in a wide range of cellular functions and are implicated in several CNS disorders and cancer. mdpi.comrsc.org The σ₁ receptor, in particular, has been identified as a chaperone protein that modulates various neurotransmitter systems. clinmedkaz.org

Ligands based on the piperidine scaffold have been extensively studied for their affinity towards sigma receptors. A study of a closely related derivative, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, which shares the 2-fluorophenylpiperidine core, reported selective and high affinity for σ₁ receptors. mdpi.com This highlights the potential of the 2-fluorophenylpiperidine moiety as a pharmacophore for σ₁ receptor ligands. Structure-activity relationship studies on various piperidine derivatives show that substitutions on the piperidine nitrogen and the aromatic ring are critical for affinity and selectivity. chemrxiv.orgnih.gov For example, a study exploring the divergence between D4 and σ₁ receptor activity found that a 2-methylphenyl substituent on a piperidine scaffold resulted in a Kᵢ of 37 nM for the σ₁ receptor. chemrxiv.org

Table 2: Binding Affinities of a Related Fluorinated Piperidine Derivative for Sigma (σ) Receptor Subtypes This table shows data for N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, a compound structurally related to the subject of this article.

| Receptor Subtype | Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| σ₁ | 3.15 ± 0.05 | 44-fold |

| σ₂ | 139.51 ± 21.89 |

Data sourced from a study on σ₁ receptor imaging agents. mdpi.com

Serotonin (5-HT) receptors are a diverse family of GPCRs that are key targets for drugs treating a wide range of psychiatric disorders. Piperidine and piperazine derivatives are common scaffolds for ligands targeting various 5-HT receptor subtypes, including 5-HT₂A and 5-HT₂C. nih.govgoogle.com These ligands can act as agonists, antagonists, or inverse agonists.

While specific data on the interaction of this compound with serotonin receptors is limited, SAR studies of related compounds provide valuable insights. For example, a series of 3-(4-fluorophenyl)-1H-indoles with a piperidine linker showed high affinity for 5-HT₂ receptors, with one derivative displaying an IC₅₀ of 3.4 nM and high selectivity over dopamine D₂ receptors. google.com Another study on N-(4-fluorophenylmethyl) derivatives identified a potent 5-HT₂A receptor inverse agonist with a pKᵢ of 9.3. researchgate.net This suggests that the fluorophenyl-piperidine structural motif can be a key element for achieving high affinity and specific functional activity at serotonin receptors. The antagonistic or inverse agonistic properties at the 5-HT₂A receptor are considered a key mechanism for the efficacy of several antipsychotic drugs. google.com

Human Equilibrative Nucleoside Transporter (ENT1/ENT2) Inhibition

Research into the inhibition of human equilibrative nucleoside transporters (ENTs) has primarily focused on derivatives of 1-(2-Fluorophenyl)piperazine (B89578), a structurally related compound to this compound. One such derivative, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of ENTs, showing greater selectivity for ENT2 over ENT1. ebi.ac.uknih.govmdpi.com

Kinetic studies have revealed that FPMINT acts as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. nih.gov Structure-activity relationship (SAR) studies on FPMINT analogues have underscored the critical role of the halogen substituent on the fluorophenyl moiety for inhibitory activity against both ENT1 and ENT2. ebi.ac.ukevitachem.com The absence of the fluoride (B91410) atom significantly diminishes or completely abolishes the inhibitory effect on ENT2. ebi.ac.ukevitachem.com

While these findings on piperazine derivatives provide valuable insights, direct experimental data on the ENT1/ENT2 inhibitory activity of this compound itself is not currently available. However, studies on dipyridamole (B1670753) analogs, another class of ENT1 inhibitors, have shown that a piperidine ring can contribute to higher inhibitory activity compared to morpholino or piperazine rings, suggesting the potential for piperidine-containing compounds to interact with these transporters. nih.gov

Table 1: Inhibitory Activity of FPMINT Analogues on ENT1 and ENT2

| Compound | Modification from FPMINT | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Selectivity (ENT1/ENT2) |

| FPMINT | - | Reported 5-10 fold more selective for ENT2 | - | ~5-10 |

| 2a | No fluoride on phenyl | 104.92 | No inhibition | - |

| 2b | Chloride at meta-position instead of fluoride at ortho-position | 12.68 | 2.95 | 4.3 |

| 3b | No fluoride on phenyl, other modifications | 1.65 | No inhibition | - |

| 3c | Halogen on phenyl, other modifications | 2.38 | 0.57 | 4.18 |

Data derived from studies on FPMINT and its analogues, which are piperazine, not piperidine, derivatives. nih.gov

Histamine (B1213489) Receptor Interactions (e.g., H3 Receptor)

The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release. nih.govwikipedia.org Antagonists of the H3 receptor have shown potential in treating various neurological and psychiatric disorders. wikipedia.org

Research on piperidine derivatives has established their significance as histamine H3 receptor antagonists. nih.gov The piperidine moiety is considered a critical structural feature for dual activity at both H3 and sigma-1 receptors. nih.gov SAR studies on various piperidine-based compounds have demonstrated high-affinity binding to the H3 receptor. For instance, replacement of a piperazine ring with a piperidine ring has been shown to significantly impact affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov

While specific binding data for this compound at the H3 receptor is not explicitly detailed in the available literature, the established importance of the piperidine core in H3 receptor antagonists suggests that this compound could exhibit activity at this target. Further investigation into the influence of the 2-fluorophenyl substitution is necessary to determine its precise pharmacological profile.

G-Protein Coupled Receptor (GPCR) Agonism

G-protein coupled receptors represent a large and diverse family of transmembrane receptors involved in a vast array of physiological processes. researchgate.net While the histamine H3 receptor is a member of this superfamily, the broader agonistic activity of this compound at other GPCRs has not been extensively characterized.

Studies on related 4-aminopiperidine (B84694) derivatives have shown high affinity and selectivity for the human dopamine D4 receptor, another GPCR. nih.gov For example, compounds like 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine (U-99363E) and its 3-isopropoxy analog (U-101958) have been identified as potent D4 receptor antagonists. nih.gov This indicates that the 4-aminopiperidine scaffold can be a valuable template for designing ligands with high affinity for specific GPCRs. However, direct evidence of GPCR agonism for this compound is lacking.

Opioid Receptor Binding Characteristics (Mu, Delta, Kappa)

The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for analgesics. nih.gov Phenylpiperidine derivatives, most notably fentanyl and its analogs, are a major class of synthetic opioids that primarily act as agonists at the µ-opioid receptor. nih.gov

SAR studies of N-phenyl-N-(piperidin-2-yl)propionamide derivatives have identified compounds with excellent binding affinities and high selectivity for the µ-opioid receptor over the δ-opioid receptor. nih.gov Specifically, substitutions on the tetrahydronapthalen-2yl)methyl group, such as a hydroxyl or fluoro group, have yielded potent µ-opioid receptor agonists. nih.gov

While these studies highlight the potential of the phenylpiperidine scaffold for opioid receptor activity, there is no direct data available on the binding characteristics of this compound at the mu, delta, and kappa opioid receptors. The specific substitution pattern of the amino group at the 4-position and the fluorine at the 2-position of the phenyl ring would significantly influence its binding profile.

Voltage-Gated Ion Channel Modulation (e.g., Sodium and Calcium Channels)

Voltage-gated ion channels are crucial for the generation and propagation of action potentials in excitable cells and represent important therapeutic targets. nih.govnih.govdiva-portal.org The modulation of these channels by piperidine-containing compounds has been an area of active research.

While direct studies on this compound are not available, research on related structures provides some insights. For instance, certain general anesthetics have been shown to modulate voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels. nih.gov Additionally, some phenylpiperidine opioids, like fentanyl, have been studied for their effects on ligand-gated ion channels, though their primary mechanism of action is through opioid receptors. wikipedia.org There is a clear need for direct electrophysiological studies to determine if this compound or its derivatives can modulate the activity of voltage-gated sodium or calcium channels.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Influence of Fluorine Atom Position on Biological Activity and Selectivity

The position of the fluorine atom on the phenyl ring of phenylpiperidine and related structures can significantly impact biological activity and selectivity.

In the context of ENT inhibition by piperazine analogs of FPMINT, the presence of a halogen on the phenyl ring is essential for activity. ebi.ac.ukevitachem.com Specifically, moving the halogen from the ortho to the meta position (as in the case of a chloride substitute) can restore inhibitory effects on ENT2 that are lost with the removal of the ortho-fluoride. ebi.ac.ukevitachem.com This highlights the sensitivity of the binding pocket to the position of the halogen substituent.

Regarding opioid receptor binding, a study on N-phenyl-N-(piperidin-2-yl)propionamide derivatives showed that a fluoro analogue exhibited good agonist activity in MVD assays, although this did not directly correlate with its binding affinity results, suggesting a complex SAR. nih.gov

In the broader context of medicinal chemistry, fluorine substitution is a common strategy to modulate the physicochemical properties and biological activity of a molecule. The high electronegativity and small size of fluorine can influence factors such as metabolic stability, lipophilicity, and binding interactions. nih.gov For example, studies on fluorinated norepinephrines have shown that the position of fluorine substitution significantly affects the enzymatic O-methylation, demonstrating the profound impact of positional isomerism on metabolic pathways. nih.gov

A comprehensive SAR and SPR study specifically for this compound, examining the effects of moving the fluorine atom to the meta and para positions on its activity at the various targets discussed, would be highly valuable for understanding its pharmacological potential.

Impact of Piperidine Ring Substitutions on Receptor Affinity and Metabolic Stability

The substitution on the piperidine ring of molecules, including this compound and its analogs, is a critical determinant of their pharmacological profile, significantly influencing both receptor affinity and metabolic stability. Research into related scaffolds demonstrates that modifications to the piperidine or analogous heterocyclic rings can drastically alter a compound's interaction with its biological targets and its pharmacokinetic properties.

For instance, in the development of atypical dopamine transporter (DAT) inhibitors, the replacement of a piperazine ring with a piperidine ring in a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-amines was found to improve metabolic stability in rat liver microsomes. nih.govnih.gov This highlights the piperidine scaffold's potential for conferring favorable metabolic properties. Specifically, piperidine analogues showed enhanced stability compared to their piperazine counterparts, a crucial factor for advancing drug candidates. nih.gov

Studies on other receptor systems also underscore the importance of ring substitution. In a series of 1-piperazino-3-arylindans, derivatives with small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups, retained potent D1 and D2 dopamine receptor antagonism. nih.gov This suggests that even minor modifications to the heterocyclic ring can have a profound impact on receptor binding. Furthermore, the introduction of chloro- or fluoro-substituents on the aromatic portion of these molecules conferred a preference for D1 receptors. nih.gov Similarly, research on epibatidine (B1211577) analogs revealed that substitutions on the pyridine (B92270) ring led to significant variations in affinity and potency at neuronal nicotinic receptors. nih.gov For example, a fluoro analog displayed substantially greater affinity for β2-containing receptors over β4-containing ones. nih.gov

The nature of the substituent on the piperidine nitrogen also plays a pivotal role. In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, a comparison between a piperidine-substituted compound and its piperazine analog showed that the piperazine linker was preferred for high affinity at the human A2A adenosine (B11128) receptor (hA2A AR). mdpi.com This indicates that the choice between piperidine and piperazine, and the substituents thereon, is highly target-dependent.

Role of Amine Functionality in Target Interaction

The amine functionality at the 4-position of the piperidine ring is a key pharmacophoric feature that governs the molecule's ability to interact with various biological targets. This primary or secondary amine can participate in crucial hydrogen bonding, ionic interactions, or serve as an anchor point for further derivatization to modulate activity and selectivity.

In the context of hepatitis C virus (HCV) inhibitors, a 4-aminopiperidine (4AP) scaffold was identified as a potent inhibitor of viral assembly. nih.gov The optimization campaign for this series involved modifications stemming from the amine, indicating its central role in the compound's mechanism of action. The synthesis of analogs often begins with the reductive amination of 4-amino-1-Boc-piperidine, which underscores the amine's role as a versatile chemical handle for exploring structure-activity relationships (SAR). nih.gov

Furthermore, the basicity of the amine is critical for forming salt bridges with acidic residues in receptor binding pockets. Computational studies on sigma-1 receptor (S1R) ligands revealed that the protonated amine of piperidine/piperazine-based compounds forms crucial interactions with key amino acid residues within the receptor. rsc.org This interaction is often a determining factor for high-affinity binding.

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by swapping a functional group or a scaffold with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, pharmacokinetics, or reducing toxicity. nih.govresearchgate.net This approach has been instrumental in the optimization of scaffolds related to this compound.

A prominent example is the bioisosteric substitution of a piperazine ring with a piperidine ring. nih.gov This modification was explored in a series of DAT inhibitors to address metabolic instability issues associated with the piperazine moiety. nih.govnih.gov The resulting piperidine-containing compounds demonstrated improved metabolic profiles while maintaining high affinity for the dopamine transporter, validating this bioisosteric switch. nih.govnih.gov

Scaffold hopping, a related concept, involves replacing a central molecular core with a chemically different but functionally similar one. researchgate.net This strategy was employed in the development of fatty acid-binding protein 4 (FABP4) inhibitors, where a pyrimidine (B1678525) core was replaced with a 4-amino pyridazinone scaffold based on computational analysis. uel.ac.uk This led to the discovery of new inhibitors with micromolar activities. uel.ac.uk Such strategies are vital for navigating chemical space and identifying novel chemotypes with improved drug-like properties. nih.gov

The rationale behind bioisosteric replacement is to retain the key interactions of the original molecule while altering other properties. researchgate.net For instance, replacing parts of a molecule responsible for undesirable characteristics is a key goal. researchgate.net This can involve simple functional group exchanges or more complex scaffold transformations, often guided by computational tools to predict the success of such replacements. uel.ac.ukresearchgate.net

In Vitro Pharmacological Efficacy

Antimicrobial Activity (Antibacterial and Antifungal Spectrum)

Derivatives of the piperidine scaffold have been extensively investigated for their antimicrobial properties. Various studies have shown that these compounds can exhibit significant activity against a range of bacterial and fungal pathogens.

For example, a series of 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone derivatives were synthesized and screened for in vitro antimicrobial activity. biomedpharmajournal.org Several of these compounds showed notable antibacterial activity when compared to the standard drug ampicillin (B1664943) and significant antifungal activity against terbinafine. biomedpharmajournal.org Another study on 2,6-disubstituted piperidine-4-one derivatives also reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

The introduction of different substituents onto the piperidine framework appears to be key to modulating the antimicrobial spectrum and potency. For instance, research on novel 4-(biphenyl-4-yl)pyridine derivatives found that certain compounds had potent antibacterial activity against Gram-negative bacteria and high antifungal activity against Candida albicans. nih.gov Similarly, fluoroquinolone derivatives incorporating a piperazine moiety at the C7 position showed improved activity against ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The increased lipophilicity from these additions is thought to enhance penetration of the microbial cell wall. nih.gov

| Compound/Series | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | Various bacteria & fungi | Significant antibacterial and antifungal activity | biomedpharmajournal.org |

| Fluoroquinolone-piperazine derivatives (5j, 5k) | E. coli (Gram-negative) | MBC < 0.016 µg/mL | nih.gov |

| Fluoroquinolone-piperazine derivatives (5h, 5k, 5l) | Ciprofloxacin-resistant P. aeruginosa (CRPA) | MIC as low as 16 µg/mL (16-fold more potent than ciprofloxacin) | nih.gov |

| Fluoroquinolone-piperazine derivatives | Methicillin-resistant S. aureus (MRSA) | Excellent activity, similar to ciprofloxacin (B1669076) (MIC < 0.016 µg/mL) | nih.gov |

| 4-(biphenyl-4-yl)pyridine derivatives (1f, 1g, 2f, 2g) | Gram-negative bacteria | MIC = 50 µg/ml | nih.gov |

| 4-(biphenyl-4-yl)pyridine derivatives (1f, 1h, 2g, 2h) | Candida albicans | MIC = 100 µg/ml | nih.gov |

Antiproliferative and Anticancer Evaluations

The piperidine and piperazine scaffolds are privileged structures found in numerous anticancer agents. Consequently, derivatives of this compound have been evaluated for their potential as antiproliferative and anticancer drugs.

A study on 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety investigated their anticancer activities against MCF-7 breast cancer cells. nih.gov Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were identified as promising antiproliferative agents, with activity comparable to the established anticancer drug cisplatin. nih.gov This highlights the potential of halogenated phenylpiperazine/piperidine structures in cancer therapy.

In another study, a library of antiviral piperazine-derived compounds was screened for repositioning as anticancer agents. nih.gov Compounds featuring a tolyl or halophenyl group showed cytotoxic activity against breast cancer cell lines (MCF7, BT20, T47D, and CAMA-1), with IC50 values in the low micromolar range. nih.gov Importantly, these compounds were found to be two to three times less cytotoxic against normal breast epithelial cells, indicating a degree of selectivity for cancer cells. nih.gov

| Compound/Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,2,4-Triazine-piperazine amide derivatives (Comp. 5 & 7) | MCF-7 (Breast Cancer) | Promising antiproliferative activity, comparable to cisplatin | nih.gov |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | MCF7, BT20, T47D, CAMA-1 (Breast Cancer) | 0.31–120.52 µM | nih.gov |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | MCF-12A (Normal Breast Epithelial) | 6.6–299.66 µM | nih.gov |

| Hybrid 4-piperazinyl-quinoline-isatin derivatives (1) | MDA-MB468, MCF7 (Breast Cancer) | 10.34–66.78 μM | nih.gov |

Antimalarial Activity against Parasitic Strains

Compounds featuring a piperidine ring have shown significant promise as antimalarial agents, demonstrating activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov

A library of 1,4-disubstituted piperidine derivatives was synthesized from 4-aminopiperidine precursors and evaluated for antimalarial efficacy. nih.gov Several of these compounds exhibited potent activity in the nanomolar range against both the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. For example, compound 13b was found to be approximately 5-fold more active against the 3D7 strain and 10-fold more active against the W2 strain compared to chloroquine, while also showing low cytotoxicity. nih.gov

The substitutions on both the piperidine nitrogen and the 4-amino group were shown to be crucial for activity. Pharmacomodulation at the nitrogen atom of the piperidine ring led to derivatives with significantly enhanced activity against both parasitic strains compared to their parent compounds. nih.gov Hybrid molecules combining the 4-aminoquinoline (B48711) core with a 1,3,5-triazine (B166579) moiety have also been synthesized and showed good antimalarial activity, particularly against resistant strains. nih.gov These findings underscore the potential of piperidine-based scaffolds in the development of new treatments for malaria.

| Compound | Parasite Strain | Activity (IC50, nM) | Reference |

|---|---|---|---|

| Chloroquine (Reference) | 3D7 (sensitive) | 22.38 | nih.gov |

| W2 (resistant) | 134.12 | nih.gov | |

| Compound 12a | 3D7 (sensitive) | - | nih.gov |

| W2 (resistant) | 11.06 | nih.gov | |

| Compound 12d | 3D7 (sensitive) | 13.64 | nih.gov |

| W2 (resistant) | - | nih.gov | |

| Compound 13b | 3D7 (sensitive) | 4.19 | nih.gov |

| W2 (resistant) | 13.30 | nih.gov | |

| Compound 17c | 3D7 (sensitive) | 14.65 | nih.gov |

| W2 (resistant) | 36.88 | nih.gov |

Other Investigational Biological Activities (e.g., Cognition Enhancement)

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the chemical scaffold of 4-aminopiperidine and its derivatives has been the subject of various pharmacological investigations. The presence of a 4-aminopiperidine core structure, substituted at the piperidine nitrogen with an aromatic ring, suggests potential for a range of biological effects, including cognition enhancement and other activities. This section will explore the investigational biological activities of structurally related compounds to infer the potential pharmacological profile of this compound.

Cognition Enhancement

The 4-aminopiperidine moiety is a recognized pharmacophore in the development of cognition-enhancing agents. Research into a series of 4-aminopiperidine analogues has revealed their potent activity in preclinical models of cognition. nih.govmdpi.com A significant study demonstrated that these compounds showed high efficacy in the mouse passive avoidance test, a behavioral model used to assess learning and memory. nih.govmdpi.com

The general structure of these potent cognition enhancers involves a 4-aminopiperidine ring with various substituents. The substitution at the piperidine nitrogen with an aromatic group is a key feature of many of these active compounds. nih.gov For instance, one of the most potent compounds identified in a study was active at a dose of 0.01 mg/kg, indicating a high degree of efficacy. nih.govmdpi.com This suggests that the 1-aryl-4-aminopiperidine scaffold is a promising lead for the development of new nootropic drugs. nih.govmdpi.com Although direct experimental data for this compound is not available, its structural similarity to these potent cognition enhancers, particularly the presence of the N-phenylpiperidine moiety, suggests that it may also possess cognition-enhancing properties. Further investigation into this specific compound is warranted to confirm this potential.

Antiviral Activity

The piperidine nucleus is a common structural motif in a variety of biologically active compounds, including those with antiviral properties. Derivatives of N-substituted piperidines have been investigated for their activity against various viruses. mdpi.comresearchgate.netnih.gov For example, a recent study in 2025 explored the antiviral effects of new piperidine derivatives against the influenza A/H1N1 virus. mdpi.comresearchgate.net This research highlighted that certain N-substituted piperidine compounds exhibited notable antiviral efficacy. mdpi.comresearchgate.net

Furthermore, the introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including antiviral activity. nih.gov Fluorinated compounds often exhibit increased metabolic stability and bioavailability. nih.gov Research on piperidine-substituted purines has also demonstrated significant potency against influenza A/H1N1 and HIV. nih.gov Given that this compound contains both a piperidine ring and a fluorine atom, it represents a candidate for future antiviral screening.

Antimicrobial and Antifungal Activity

Derivatives of piperidine and the structurally related piperazine have been shown to possess antimicrobial and antifungal activities. mdpi.comresearchgate.net For example, a series of 1-arylpiperazine derivatives containing a fluorophenyl group have been synthesized and evaluated for their antimicrobial properties. researchgate.net These studies indicate that the presence of a substituted phenyl ring attached to the piperazine or piperidine nitrogen can contribute to antimicrobial effects. researchgate.net

In the realm of antifungal research, 4-aminopiperidine derivatives have been identified as a novel class of agents that target ergosterol (B1671047) biosynthesis, a critical pathway in fungi. mdpi.com Structure-activity relationship studies in this area have shown that the nature of the substituents on both the piperidine nitrogen and the 4-amino group plays a crucial role in determining the antifungal potency. mdpi.com This suggests that this compound could potentially exhibit antifungal activity, although experimental verification is required.

Data on Investigational Biological Activities of Related Piperidine Derivatives

| Compound Class/Derivative | Biological Activity | Model System | Key Findings | Reference |

| 4-Aminopiperidine Analogues | Cognition Enhancement | Mouse Passive Avoidance Test | Maintained high cognition-enhancing activity; one compound active at 0.01 mg/kg. nih.govmdpi.com | nih.govmdpi.com |

| N-Substituted Piperidine Derivatives | Antiviral (Influenza A/H1N1) | In vitro | Some compounds showed comparable efficacy to commercially available antiviral drugs. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Piperidine-Substituted Purines | Antiviral (HIV and Influenza A/H1N1) | Cellular Assays | Some derivatives displayed remarkable anti-HIV potency; one compound showed significant activity against influenza A/H1N1. nih.gov | nih.gov |

| 1-Arylpiperazine Derivatives | Antimicrobial | In vitro | Some compounds displayed good to moderate antibacterial activity. researchgate.net | researchgate.net |

| 4-Aminopiperidine Derivatives | Antifungal | In vitro | Identified as a novel chemotype of antifungals targeting ergosterol biosynthesis. mdpi.com | mdpi.com |

Computational and in Silico Approaches in the Study of 1 2 Fluorophenyl Piperidin 4 Amine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 1-(2-Fluorophenyl)piperidin-4-amine and its analogs interact with biological targets at a molecular level.

Prediction of Binding Sites and Modes

Molecular docking simulations have been employed to predict the binding sites and modes of derivatives of this compound with various protein targets. For instance, in the context of designing inhibitors for the MDM2 protein, a promising target in cancer therapy, docking studies revealed that derivatives containing a 4-arylpiperazine moiety, such as those with a 4-fluorophenylpiperazin-1-yl group, can effectively bind to the hydrophobic pocket of the MDM2 protein. nih.gov These studies suggest that the 2-(4-phenylpiperazin-1-yl)-1,3,5-triazine fragment of these molecules settles into a hydrophobic binding pocket. nih.gov

Similarly, in the development of equolibrative nucleoside transporter (ENT) inhibitors, molecular docking was used to simulate the binding of analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) to ENT1. The binding energy of one potent inhibitor, compound 3c, was calculated to be -7.05 kcal/mol, indicating a stable interaction. polyu.edu.hk

Elucidation of Key Interacting Amino Acid Residues

A critical outcome of molecular docking is the identification of key amino acid residues that form interactions with the ligand. These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound.

In studies of MDM2 inhibitors, docking analyses showed that the most active compounds interact with key residues such as Met62, Leu54, Val93, Gly58, and Gln59 within the active site. nih.gov Specifically, the interaction with Leu54 and Met62 was highlighted as being particularly important. nih.gov For a series of 1,3,4-oxadiazole (B1194373) derivatives targeting VEGFR2, docking studies identified interactions with residues like Phe1047, Val916, Ile1044, and Leu840. mdpi.com The most potent derivative formed multiple interactions, including pi-sigma bonds with Leu889 and Leu1035, and pi-alkyl interactions with Ala866, Cys919, and Phe918. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

QSAR studies on piperidine (B6355638) derivatives have been conducted to understand their inhibitory activity against various targets. nih.govnih.gov For a series of piperazine (B1678402) derivatives targeting mTORC1, QSAR modeling revealed that molecular descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) are significantly correlated with their inhibitory activity. mdpi.com These models are often validated using statistical methods like the Y-randomization test to ensure their robustness and predictive power. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight the crucial amino acid residues involved in the interaction.

In a study of piperidine/piperazine-based compounds with affinity for the sigma-1 receptor (S1R), MD simulations were used to analyze the interactions of the most potent compounds. nih.govrsc.org These simulations helped to identify the key amino acid residues that are crucial for the binding and functional activity of these ligands. nih.govrsc.org

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For a new pyridazin-3(2H)-one derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze its frontier molecular orbitals (FMOs), electrophilicity index (ω), and other electronic properties. mdpi.com The low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) suggested high chemical reactivity. mdpi.com Similarly, in a study of piperazine-based mTORC1 inhibitors, DFT calculations were used to determine structural, electronic, and energetic parameters of the studied molecules. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of this compound. DFT calculations can provide a detailed understanding of the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity and stability. researchgate.net

For fluorinated piperidine derivatives, the position of the fluorine atom on the phenyl ring significantly influences the electronic properties. nih.gov The fluorine atom, being highly electronegative, can modulate the electron density distribution across the aromatic ring and influence the pKa of the piperidine nitrogen. nih.gov This, in turn, can affect the compound's binding affinity to target proteins.

In a computational study on related fluorinated aniline (B41778) derivatives, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory were used to analyze the electronic properties. bohrium.com The HOMO-LUMO energy gap for a similar compound, 4-(1,1′-biphenyl-2-fluoroaniline), was calculated, providing insights into its kinetic stability. bohrium.com It is anticipated that similar calculations for this compound would reveal how the ortho-fluoro substitution impacts the electron distribution and reactivity. The presence of the piperidine ring also introduces conformational flexibility, which can be computationally explored to identify the most stable conformers and their respective electronic properties. nih.gov

Table 1: Predicted Electronic Properties of a Representative Fluorinated Aniline Derivative

| Parameter | Value | Reference |

| HOMO Energy | -5.4 eV | bohrium.com |

| LUMO Energy | -0.49 eV | bohrium.com |

| HOMO-LUMO Gap (ΔE) | 4.91 eV | bohrium.com |

This data is for a related compound, 4-(1,1′-biphenyl-2-fluoroaniline), and is illustrative of the types of electronic descriptors that can be calculated for this compound.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a valuable tool for structure elucidation and confirmation. researchgate.netrsc.org

Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. uncw.edu For complex molecules like this compound, computational prediction of ¹H and ¹³C NMR spectra can help in the assignment of experimental signals, especially for the piperidine ring protons and carbons, which can be challenging due to their conformational flexibility. acs.org The conformational preferences of fluorinated piperidines have been studied computationally, revealing that the orientation of the fluorine atom can be influenced by various factors, which in turn affects the NMR spectra. nih.gov

Similarly, IR spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental IR spectra. researchgate.net This comparison helps in the identification of characteristic functional group vibrations, such as the N-H and C-F stretching frequencies in this compound.

Table 2: Predicted Spectroscopic Data for a Representative Piperidine Derivative

| Spectroscopy Type | Predicted Wavenumber/Chemical Shift | Assignment | Reference |

| IR | ~3400 cm⁻¹ | N-H stretch | researchgate.net |

| IR | ~1600 cm⁻¹ | C=C aromatic stretch | researchgate.net |

| ¹³C NMR | ~158 ppm | C-F aromatic | researchgate.net |

| ¹³C NMR | ~50 ppm | Piperidine C-N | researchgate.net |

This data is illustrative and based on general knowledge of piperidine and fluorophenyl moieties. Precise predictions would require specific calculations for this compound.

Non-Linear Optical (NLO) Behavior Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of organic molecules. bohrium.com The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods.

The NLO properties of a molecule are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system. mdpi.com In this compound, the phenyl ring acts as a π-system, and the amino group on the piperidine ring can act as an electron donor. The fluorine atom, with its electron-withdrawing nature, can influence the ICT process and, consequently, the NLO properties.

Studies on fluorinated aniline derivatives have shown that the introduction of fluorine can enhance NLO properties. bohrium.com Theoretical calculations on such compounds have demonstrated a correlation between the molecular structure and the first hyperpolarizability. bohrium.com It is plausible that this compound may exhibit interesting NLO behavior, which can be predicted and quantified through computational modeling.

Table 3: Predicted First Hyperpolarizability (β) of a Related Aromatic Amine

| Compound | β (esu) | Computational Method | Reference |

| 4-Nitroaniline | 9.2 x 10⁻³⁰ | DFT/B3LYP | mdpi.com |

This data is for a well-known NLO compound and is provided for context. The NLO properties of this compound would need to be specifically calculated.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

In the process of drug discovery, early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a potential therapeutic agent. nih.gov In silico ADMET prediction tools have become an integral part of lead optimization, allowing for the rapid screening of large numbers of compounds and reducing the reliance on expensive and time-consuming experimental assays. researchgate.net

For a compound like this compound, various ADMET parameters can be predicted using a range of computational models. These models are often based on quantitative structure-activity relationships (QSAR) and are trained on large datasets of experimentally determined ADMET properties. nih.gov Key predicted parameters include oral bioavailability, blood-brain barrier permeability, interactions with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicity risks such as hepatotoxicity or mutagenicity. researchgate.netresearchgate.net

In silico studies on piperidine-based compounds have shown that these models can effectively predict their drug-like properties. researchgate.net For instance, many piperidine derivatives are predicted to have good gastrointestinal absorption and to comply with Lipinski's rule of five, which is a guideline for drug-likeness. researchgate.net The introduction of a fluorine atom can also impact ADMET properties, often by increasing metabolic stability. nih.gov

Table 4: Predicted ADMET Profile for a Representative Piperidine Derivative

| ADMET Property | Predicted Value/Outcome | Significance | Reference |

| Oral Bioavailability | High | Good potential for oral administration | researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May limit central nervous system side effects | researchgate.net |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | researchgate.net |

| Hepatotoxicity | Low risk | Favorable safety profile | researchgate.net |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity | researchgate.net |

This predicted ADMET profile is based on general findings for piperidine-containing compounds and serves as an example. A specific in silico evaluation would be necessary for this compound.

Metabolic Pathways and Biotransformation of 1 2 Fluorophenyl Piperidin 4 Amine in Vitro Studies

Identification of Metabolites and Metabolic Profile

The metabolic profile of a xenobiotic, such as 1-(2-Fluorophenyl)piperidin-4-amine, is determined by the array of metabolites formed through various enzymatic reactions within the liver and other tissues. These transformations are broadly categorized into Phase I and Phase II reactions, which serve to increase the polarity of the compound, thereby facilitating its excretion from the body.

Phase I Biotransformation Pathways

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. For compounds containing a piperidine (B6355638) ring, several oxidative pathways are common.

Oxidations: The piperidine ring itself is susceptible to oxidation at various positions. Aliphatic hydroxylation of the piperidine ring is a frequently observed metabolic pathway for similar structures. frontiersin.org This can occur at carbons 3 or 4 of the piperidine ring, leading to the formation of hydroxylated metabolites.

N-Dealkylation: The bond between the nitrogen of the piperidine ring and the 2-fluorophenyl group is a likely site for N-dealkylation. This reaction, catalyzed by cytochrome P450 enzymes, would result in the cleavage of the 2-fluorophenyl group, yielding piperidin-4-amine as a major metabolite. N-dealkylation is a common metabolic route for many 4-aminopiperidine-containing drugs. nih.gov

Ring-Opening: While less common, the piperidine ring can undergo oxidative ring-opening to form various linear amine metabolites.

The fluorophenyl group may also be a site for hydroxylation, although the presence of the electron-withdrawing fluorine atom can influence the regioselectivity of this reaction.

| Potential Phase I Metabolites | Biotransformation Pathway |

| 4-Hydroxy-1-(2-fluorophenyl)piperidin-4-amine | Aliphatic Hydroxylation |

| 3-Hydroxy-1-(2-fluorophenyl)piperidin-4-amine | Aliphatic Hydroxylation |

| Piperidin-4-amine | N-Dealkylation |

| Hydroxylated fluorophenyl piperidin-4-amine derivatives | Aromatic Hydroxylation |

Phase II Biotransformation Pathways

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion.

Glucuronidation: The primary amine group at the 4-position of the piperidine ring, as well as any hydroxylated metabolites formed during Phase I, are potential sites for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on other amine-containing compounds have demonstrated the significance of glucuronidation in their clearance. nih.govresearchgate.net

Sulfation: The primary amine and hydroxyl groups can also undergo sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs).

| Potential Phase II Conjugates | Biotransformation Pathway |

| This compound-N-glucuronide | Glucuronidation |

| Hydroxy-1-(2-fluorophenyl)piperidin-4-amine-O-glucuronide | Glucuronidation |

| This compound-N-sulfate | Sulfation |

Role of Cytochrome P450 (CYP) Enzymes and Other Metabolic Enzymes

The metabolism of this compound is anticipated to be heavily reliant on the superfamily of cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I oxidative metabolism. mdpi.com

Based on data from analogous 4-aminopiperidine (B84694) drugs, CYP3A4 is expected to be a major contributor to the N-dealkylation of this compound. nih.gov Other CYP isoforms, such as CYP2D6 , may also be involved, particularly in hydroxylation reactions. nih.govnih.gov The specific CYP enzymes involved can be identified through in vitro studies using human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes. nih.govnih.gov

For Phase II reactions, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzyme families responsible for conjugation. researchgate.net The specific isoforms involved would require further investigation.

| Enzyme | Metabolic Reaction | Expected Role |

| CYP3A4 | N-Dealkylation, Oxidation | Major |

| CYP2D6 | Oxidation (Hydroxylation) | Potential |

| Other CYPs | Oxidation | Minor/Potential |

| UGTs | Glucuronidation | Major for Phase II |

| SULTs | Sulfation | Potential for Phase II |

In Vitro Metabolic Stability Assessment and Half-life Determination

The metabolic stability of a compound is a crucial parameter, providing an indication of its persistence in the body. In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and monitoring the rate of its disappearance over time. nih.gov

For piperidine derivatives, metabolic stability is a known challenge, and structural modifications are often necessary to improve their pharmacokinetic profiles. nih.govnih.govdndi.org The intrinsic clearance (CLint) and the in vitro half-life (t1/2) are key metrics derived from these studies. While specific data for this compound is not publicly available, it is anticipated that its metabolic stability would be a focal point of its preclinical evaluation. A higher intrinsic clearance would correspond to a shorter half-life and more rapid elimination from the body. The stability would be influenced by the susceptibility of the piperidine ring and the N-phenyl bond to enzymatic attack.

Future Research Directions and Translational Potential

Refinement of Pharmacological Potency and Selectivity via Rational Design

The development of potent and selective modulators of biological targets is a cornerstone of modern drug discovery. For 1-(2-Fluorophenyl)piperidin-4-amine, a systematic approach to refining its pharmacological profile through rational design will be critical. This will involve extensive structure-activity relationship (SAR) studies to understand how modifications to its chemical architecture influence its binding affinity and selectivity for specific receptors, enzymes, or transporters.

Key areas for structural modification and investigation would include:

Substitution on the Phenyl Ring: While the 2-fluoro substitution is a defining feature, exploring the impact of alternative or additional substitutions on the phenyl ring could significantly alter the compound's electronic and steric properties, thereby influencing its target interactions.

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine ring, such as the introduction of substituents or conformational constraints, could enhance binding to the target protein and improve selectivity over off-target molecules.

Derivatization of the Amine Group: The primary amine at the 4-position of the piperidine ring offers a key point for derivatization. Acylation, alkylation, or incorporation into larger pharmacophores could lead to analogs with improved potency and tailored pharmacokinetic properties.

Computational modeling and molecular docking studies will be invaluable in guiding these rational design efforts by predicting the binding modes of novel analogs and prioritizing their synthesis.

Exploration of Novel Therapeutic Indications and Biological Targets

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known activities. The fluorophenylpiperidine scaffold is a common feature in many CNS-active drugs, suggesting that the primary therapeutic explorations for this compound and its analogs would likely be in neurology and psychiatry.

Potential therapeutic areas and biological targets for investigation include:

Dopamine (B1211576) and Serotonin (B10506) Receptors: The piperidine moiety is a well-established pharmacophore for interacting with monoamine receptors. Analogs of this compound could be evaluated for their potential as agonists, antagonists, or modulators of various dopamine and serotonin receptor subtypes, which are implicated in conditions such as schizophrenia, depression, and Parkinson's disease.

Ion Channels: The modulation of ion channels is another promising avenue. The compound's structure could be optimized to target specific ion channels involved in neuronal excitability, offering potential applications in epilepsy or neuropathic pain.

Enzyme Inhibition: The amine functionality could serve as a recognition element for various enzymes. Screening against panels of enzymes, such as kinases or proteases, could uncover unexpected inhibitory activities relevant to oncology or inflammatory diseases.

High-throughput screening campaigns against diverse biological targets will be essential to uncover novel therapeutic indications for this chemical scaffold.

Advanced Synthetic Strategies for Efficient Analogue Production

The efficient and versatile synthesis of a library of analogs is crucial for comprehensive SAR studies. Research into advanced synthetic methodologies will be necessary to facilitate the rapid production of diverse derivatives of this compound.

Key synthetic strategies could include:

Modern Coupling Reactions: The application of modern cross-coupling reactions, such as Buchwald-Hartwig amination, could provide a robust and efficient method for the N-arylation of the piperidine nitrogen with various substituted phenyl rings.

Flow Chemistry: The use of flow chemistry could enable the rapid, safe, and scalable synthesis of the core scaffold and its derivatives, facilitating the production of a large compound library for screening.

Combinatorial Chemistry: The development of a combinatorial synthesis approach, where different building blocks are systematically combined, would significantly accelerate the generation of a wide array of analogs for biological evaluation.

A general synthetic approach could involve the reductive amination of a suitable N-protected 4-piperidone (B1582916) with 2-fluoroaniline, followed by deprotection. This route would be amenable to the synthesis of a wide range of analogs by varying the starting materials.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound and its future analogs, the integration of multi-omics data will be indispensable. This systems biology approach can provide deep insights into the compound's mechanism of action, identify potential biomarkers for efficacy and toxicity, and aid in patient stratification for future clinical trials.

The application of multi-omics technologies would involve:

Genomics and Transcriptomics: To identify gene expression changes induced by the compound in preclinical models, revealing the cellular pathways it modulates.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing a direct link between the compound's activity and cellular function.

Metabolomics: To study alterations in metabolic profiles, which can serve as sensitive indicators of the compound's physiological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)piperidin-4-amine, and how can purity be optimized?

- Methodology : A common approach involves alkylation of piperidin-4-amine derivatives with 2-fluorophenyl halides under basic conditions. For example, sodium hydride or potassium carbonate in polar aprotic solvents (e.g., acetonitrile) facilitates nucleophilic substitution. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization improves purity. Analytical validation using HPLC (e.g., Newcrom R1 column with MeCN/water mobile phase) ensures >95% purity .

Q. How can reverse-phase HPLC be adapted for analyzing this compound?

- Methodology : Use a C18 or Newcrom R1 column with a mobile phase of acetonitrile:water (70:30) containing 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Detection at 254 nm is optimal for aromatic amines. Calibration curves using pure standards ensure quantitative accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm).

- MS : ESI-MS in positive ion mode detects [M+H] at m/z 194.25 (CHFN).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and 1220 cm (C-F stretch) validate functional groups .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?